3α-Hydroxytirucalla-7,24-dien-21-oic acid

Beschreibung

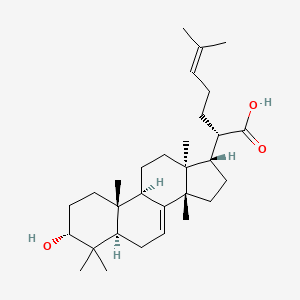

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,20-22,24-25,31H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24-,25+,28+,29-,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPBVNAIDFBRJG-HVGLGGOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002747 | |

| Record name | 3-Hydroxylanosta-7,24-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82509-40-8 | |

| Record name | 3alpha-Hydroxytirucalla-7,24-dien-21-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082509408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxylanosta-7,24-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3α-Hydroxytirucalla-7,24-dien-21-oic Acid: A Technical Guide to its Natural Sources, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3α-hydroxytirucalla-7,24-dien-21-oic acid, a tetracyclic triterpenoid with potential pharmacological significance. The document details its primary natural sources, presents available quantitative data on its occurrence, and outlines established experimental protocols for its isolation and characterization. Furthermore, this guide explores the biosynthetic origins of tirucallane triterpenoids and discusses potential signaling pathways that may be modulated by this class of compounds, based on evidence from related molecules. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Natural Sources

This compound is a naturally occurring triterpenoid predominantly found in the oleoresins of various plant species, particularly within the Burseraceae family. The primary documented sources include:

-

Protium hebetatum Daly : The oleoresin of this plant is a confirmed source of this compound.[1]

-

Protium crenatum Sandwith : This species is another member of the Burseraceae family from which this triterpene has been extracted.[2]

-

Aucoumea klaineana Pierre : The oleoresin of this tree, also in the Burseraceae family, has been reported to contain this compound among other triterpenes.[3]

-

Canarium schweinfurthii Engl. : While a primary source for the isomeric 3α-hydroxytirucalla-8,24-dien-21-oic acid, co-crystals containing this compound have been isolated from its resin.[4][5][6]

Quantitative Data

Quantitative analysis of this compound in its natural sources is not extensively documented in the available literature. However, some studies provide data on the isolation of this compound and its isomers, offering insights into their abundance.

| Plant Source | Compound | Starting Material | Yield | Notes |

| Protium hebetatum | This compound and other triterpenes | Oleoresin | Not specified | Qualitative identification and structural elucidation performed.[7][8] |

| Protium heptaphyllum | Various triterpenes (target compound not quantified) | Gum Resin | Not applicable | A validated quantitative method for other triterpenes in this species has been developed.[9][10] |

| Canarium schweinfurthii | Co-crystal of 3α-hydroxytirucalla-8,24-dien-21-oic acid and 3β-fluorotirucalla-7,24-dien-21-oic acid | 100 g of resin | 60 mg | While not the pure target compound, this indicates the presence of related triterpenes in significant quantities. |

Experimental Protocols

The isolation and purification of this compound and related triterpenoids from plant oleoresins typically involve solvent extraction followed by chromatographic separation.

General Isolation Workflow

The following diagram illustrates a typical experimental workflow for the isolation of tirucallane triterpenoids from plant resin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3alpha-Hydroxytirucalla-7,24-dien-21-oic acid: a triterpene from Protium crenatum Sandwith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3α-Hydroxytirucalla-8,24-dien-21-oic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3α-Hy-droxy-tirucalla-8,24-dien-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] 3α-Hydroxytirucalla-8,24-dien-21-oic acid | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Triterpenes from Protium hebetatum resin PMID: 20839613 | MCE [medchemexpress.cn]

- 9. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive Triterpenes of Protium heptaphyllum Gum Resin Extract Display Cholesterol-Lowering Potential - PMC [pmc.ncbi.nlm.nih.gov]

Isolating a Bioactive Triterpenoid: A Technical Guide to 3α-Hydroxytirucalla-7,24-dien-21-oic Acid from Protium hebetatum

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation and characterization of 3α-Hydroxytirucalla-7,24-dien-21-oic acid, a tirucallane triterpenoid, from the resin of Protium hebetatum Daly. This document details the experimental protocols for extraction and purification and presents the corresponding analytical data. Furthermore, it explores the potential biological activities of this class of compounds, offering insights for further research and development.

Introduction

Protium hebetatum, a member of the Burseraceae family, is a plant known for producing a resin rich in terpenoids. Among these, the tirucallane-type triterpenoids are of significant interest due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This guide focuses on the successful isolation and characterization of a specific tirucallane, this compound, based on the research by Marques et al. (2010).[1]

Experimental Protocols

The isolation of this compound from the oleoresin of Protium hebetatum involves a multi-step process of extraction and chromatographic purification.

Plant Material and Extraction

The starting material for the isolation is the oleoresin collected from Protium hebetatum. A significant quantity of the resin (95 g) was utilized for the extraction process.[1]

Protocol:

-

The oleoresin (95 g) is subjected to extraction to separate the chemical constituents.[1]

Chromatographic Purification

The crude extract obtained is then subjected to column chromatography for the separation of its components. A final purification step yields the target compound.

Protocol:

-

The extract is fractionated using a silica gel column.

-

Elution is performed with a gradient of n-hexane and ethyl acetate (EtOAc).

-

Fractions are collected and analyzed.

-

The fraction eluted with n-hexane-EtOAc (7:3) yields this compound (25 mg).[1]

Data Presentation

The structural elucidation of the isolated compound was performed using spectroscopic methods. The following tables summarize the key quantitative data.

Yield of Isolated Compound

| Compound | Starting Material (Resin) | Yield (mg) |

| This compound | 95 g | 25 |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum was recorded in CDCl₃ at 125 MHz. The chemical shifts are reported in ppm.

| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |

| 1 | 31.9 | 16 | 26.5 |

| 2 | 26.9 | 17 | 51.0 |

| 3 | 76.2 | 18 | 15.9 |

| 4 | 37.0 | 19 | 18.6 |

| 5 | 47.9 | 20 | 35.7 |

| 6 | 21.2 | 21 | 180.1 |

| 7 | 119.8 | 22 | 34.7 |

| 8 | 145.9 | 23 | 25.5 |

| 9 | 51.9 | 24 | 124.3 |

| 10 | 35.1 | 25 | 131.3 |

| 11 | 21.8 | 26 | 25.7 |

| 12 | 28.1 | 27 | 17.7 |

| 13 | 44.5 | 28 | 28.0 |

| 14 | 50.8 | 29 | 15.6 |

| 15 | 33.6 | 30 | 27.8 |

Data sourced from Marques et al. (2010)[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound.

Caption: Isolation workflow for this compound.

Potential Signaling Pathway

Tirucallane triterpenoids have been reported to exert anti-inflammatory effects, often through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram depicts a simplified representation of this pathway and a potential point of inhibition by the isolated compound.

Caption: Potential inhibition of the NF-κB signaling pathway by the triterpenoid.

Conclusion

This technical guide outlines the successful isolation of this compound from Protium hebetatum. The detailed protocols and spectral data provided serve as a valuable resource for researchers in natural product chemistry and drug discovery. The potential for this compound and related tirucallane triterpenoids to modulate key signaling pathways, such as NF-κB, warrants further investigation into their therapeutic applications.

References

An In-depth Technical Guide to 3α-Hydroxytirucalla-7,24-dien-21-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Hydroxytirucalla-7,24-dien-21-oic acid is a tetracyclic triterpenoid belonging to the tirucallane family. This natural product has been isolated from various plant sources, notably from the resins of species within the Burseraceae family, such as Boswellia carterii, Protium hebetatum, and Protium crenatum. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, and tirucallane-type triterpenes, in particular, have garnered interest for their potential therapeutic properties, including anti-inflammatory effects. This guide provides a comprehensive overview of the known chemical properties, isolation methodologies, and potential biological activities of this compound.

Chemical Properties

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4α,5α,13α,14β,17βH)-3α-Hydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-6-methyl-5-hepten-2-yl]-Δ7-gonane-21-oic acid | N/A |

| Molecular Formula | C₃₀H₄₈O₃ | [1] |

| Molecular Weight | 456.70 g/mol | [1] |

| CAS Number | 82509-40-8 | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| pKa | Not reported | N/A |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details |

| ¹H NMR | Specific chemical shifts and coupling constants are not detailed in the reviewed literature. |

| ¹³C NMR | The structure was established in part by ¹³C NMR, but a comprehensive list of chemical shifts is not publicly available.[3] |

| Mass Spectrometry | Consistent with a molecular formula of C₃₀H₄₈O₃. |

| X-ray Crystallography | The crystal structure has been reported, confirming the stereochemistry of the molecule.[4] |

Experimental Protocols

A detailed experimental protocol for the isolation of this compound from its natural sources is not explicitly described in the available literature. However, a procedure for the isolation of its isomer, 3α-hydroxytirucalla-8,24-dien-21-oic acid, from the resin of Canarium schweinfurthii has been published and provides a representative workflow that could be adapted for the target compound.

Representative Isolation Protocol (Adapted from the isolation of 3α-hydroxytirucalla-8,24-dien-21-oic acid)

-

Extraction: The dried resin (e.g., 100 g) is extracted with a suitable organic solvent such as dichloromethane.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Column Chromatography (Initial Separation): The crude extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of solvents, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Collection and Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Further Purification: The fraction containing the target compound is further purified by one or more additional rounds of column chromatography, potentially using a different solvent system (e.g., a gradient of hexane and acetone) to achieve baseline separation of the desired compound.

-

Crystallization: The purified compound can be crystallized from a suitable solvent or solvent mixture to obtain a pure, crystalline solid.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the broader class of tirucallane triterpenoids is known to possess anti-inflammatory properties. The precise molecular mechanisms for this specific compound have not been elucidated.

Based on studies of related triterpenoids, it is hypothesized that the anti-inflammatory effects may be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines like TNF-α and interleukins. It is plausible that this compound could inhibit one or more steps in these cascades, leading to a reduction in the inflammatory response.

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action based on the known activities of other anti-inflammatory triterpenoids. It is crucial to note that this pathway has not been experimentally validated for this compound and should be considered illustrative.

Future Directions

This compound represents a promising scaffold for further investigation in the field of drug discovery, particularly for inflammatory conditions. Future research should focus on:

-

Complete Physicochemical Characterization: Determining the melting point, pKa, and other key physicochemical properties to create a comprehensive profile of the compound.

-

Full Spectroscopic Analysis: Publishing the complete ¹H and ¹³C NMR spectral data to aid in the identification and quality control of this compound in future studies.

-

Elucidation of Biological Mechanisms: Conducting in-depth in vitro and in vivo studies to determine the precise molecular targets and signaling pathways modulated by this triterpenoid.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.

Conclusion

This compound is a naturally occurring triterpenoid with potential for therapeutic applications. While its basic chemical identity is established, a significant amount of research is still required to fully characterize its physicochemical properties and to understand its mechanism of action at a molecular level. This guide provides a summary of the current knowledge and highlights the areas where further investigation is needed to unlock the full potential of this interesting natural product.

References

- 1. 3α-Hydroxytirucalla-8,24-dien-21-oic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triterpenes from Protium hebetatum resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3alpha-Hydroxytirucalla-7,24-dien-21-oic acid: a triterpene from Protium crenatum Sandwith - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3α-Hydroxytirucalla-7,24-dien-21-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Hydroxytirucalla-7,24-dien-21-oic acid (CAS Number: 82509-40-8) is a tetracyclic triterpenoid belonging to the tirucallane class.[1][2] This natural product has been isolated from the oleoresins of various plant species, including Protium hebetatum, Protium crenatum, Boswellia carterii, and Aucoumea klaineana.[1][3] Tirucallane triterpenoids are a subject of growing interest in pharmacological research due to their diverse biological activities, including anti-inflammatory and cytotoxic effects. This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, and highlights potential areas for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 82509-40-8 | N/A |

| Molecular Formula | C30H48O3 | N/A |

| Molecular Weight | 456.70 g/mol | N/A |

| Appearance | Powder | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Biological Activity

Direct quantitative biological data for this compound is limited in the currently available scientific literature. However, studies on closely related tirucallane triterpenoids provide insights into its potential pharmacological activities.

Anti-inflammatory Activity

While no specific IC50 values for this compound have been reported, a structurally related compound, 3α-acetoxy-7,24-dienetirucallic acid, has been shown to be a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.

| Compound | Target | IC50 | Reference |

| 3α-acetoxy-7,24-dienetirucallic acid | mPGES-1 | 0.4 µM |

This suggests that this compound may also possess anti-inflammatory properties by targeting prostaglandin E2 synthesis. Further research is required to confirm and quantify this activity.

Cytotoxic Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Tirucallane Triterpenoid 1 | HepG2 | 7.5 - 9.5 | [1] |

| Tirucallane Triterpenoid 2 | HepG2 | 7.5 - 9.5 | [1] |

| Tirucallane Triterpenoid 3 | HepG2 | 7.5 - 9.5 | [1] |

| Tirucallane Triterpenoid 4 | HepG2 | 7.5 - 9.5 | [1] |

These findings suggest that this compound should be investigated for its potential as a cytotoxic agent.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly described in the literature. However, established methodologies for similar compounds can be adapted.

Isolation and Purification

The following is an adaptable protocol based on the isolation of the isomeric compound, 3α-Hydroxytirucalla-8,24-dien-21-oic acid, from the resin of Canarium schweinfurthii.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered plant resin is extracted with dichloromethane at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Purification: The fractions containing the target compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assay (mPGES-1 Inhibition)

The following protocol is a representative method for assessing the inhibitory activity of this compound against mPGES-1.

Caption: Experimental workflow for the mPGES-1 inhibition assay.

Methodology:

-

Microsome Preparation: Microsomes are prepared from cells (e.g., A549 cells) stimulated with interleukin-1β (IL-1β) to induce mPGES-1 expression.

-

Pre-incubation: The microsomal preparation is pre-incubated with various concentrations of this compound (typically in DMSO) for a defined period (e.g., 15 minutes) at 4°C.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

Incubation: The reaction mixture is incubated for a short period (e.g., 60 seconds) at 4°C.

-

Reaction Termination: The reaction is stopped by the addition of a suitable quenching agent.

-

PGE2 Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

Potential Mechanism of Action

Based on the activity of related tirucallane triterpenoids, the potential mechanism of action for this compound may involve the modulation of key inflammatory and cell survival pathways.

Caption: Postulated signaling pathways potentially modulated by this compound.

Hypothesized Mechanisms:

-

Anti-inflammatory Effects: this compound may exert anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, such as mPGES-1. It may also potentially modulate upstream signaling pathways like the NF-κB pathway, which is a critical regulator of inflammatory gene expression.

-

Cytotoxic Effects: The potential cytotoxic activity of this compound could be mediated through the induction of apoptosis in cancer cells. This could involve the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid with potential pharmacological activities. While current research is limited, data from structurally related compounds suggest promising anti-inflammatory and cytotoxic properties. To fully elucidate the therapeutic potential of this molecule, future research should focus on:

-

Quantitative Biological Evaluation: Performing comprehensive in vitro and in vivo studies to determine the IC50/EC50 values for its anti-inflammatory and cytotoxic activities against a broad range of targets and cell lines.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features required for its biological activity and to optimize its potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound to evaluate its drug-like properties and safety.

This technical guide provides a foundation for researchers and drug development professionals interested in this compound. Further investigation is warranted to unlock the full therapeutic potential of this natural product.

References

Tirucallane Triterpenes from the Burseraceae Family: A Technical Guide for Researchers

An In-depth Examination of their Isolation, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tirucallane triterpenes derived from the Burseraceae family, a significant source of bioactive natural products. This document details their isolation, structural elucidation, and notable biological activities, with a focus on their anticancer and anti-inflammatory properties. The information is presented to support further research and development in the fields of phytochemistry and pharmacology.

Introduction to Tirucallane Triterpenes from Burseraceae

The Burseraceae family, known for its resinous trees and shrubs such as Boswellia and Commiphora, is a rich reservoir of tetracyclic triterpenoids, including those with the tirucallane skeleton. These compounds have garnered significant scientific interest due to their diverse and potent biological activities. Tirucallane-type triterpenes are characterized by a specific stereochemistry at C-20, which distinguishes them from other tetracyclic triterpenes like euphane and lanostane. Species of the Burseraceae family are widely distributed in tropical regions of Africa, Asia, and the Americas and have been used in traditional medicine for centuries to treat a variety of ailments, including inflammation, pain, and tumors.

Isolation and Purification of Tirucallane Triterpenes

The isolation of tirucallane triterpenes from the resinous exudates of Burseraceae species typically involves a multi-step chromatographic process.

General Experimental Workflow

The following diagram outlines a typical workflow for the isolation and characterization of tirucallane triterpenes from a Burseraceae resin.

Detailed Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

-

Plant Material: Air-dried and powdered resin of the selected Burseraceae species is used as the starting material.

-

Extraction: The powdered resin is extracted exhaustively with a suitable solvent, such as methylene chloride or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in an aqueous solution and sequentially partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

VLC/Column Chromatography: The resulting fractions are subjected to Vacuum Liquid Chromatography (VLC) or open Column Chromatography (CC) on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to afford several sub-fractions.[1]

Protocol 2: Purification of Individual Compounds

-

Sephadex LH-20 Chromatography: Fractions rich in triterpenes are often further purified using size-exclusion chromatography on a Sephadex LH-20 column with a suitable solvent like methanol to remove pigments and other impurities.

-

Preparative HPLC: The final purification of individual tirucallane triterpenes is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

Protocol 3: Structure Elucidation

The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY experiments are performed to determine the carbon skeleton and the relative stereochemistry of the molecules.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the molecular formula of the compounds.

-

X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis can be used to unambiguously determine the absolute stereochemistry of the molecule.[2][3]

Biological Activities of Tirucallane Triterpenes from Burseraceae

Tirucallane triterpenes isolated from the Burseraceae family have demonstrated a range of promising biological activities, most notably anticancer and anti-inflammatory effects.

Anticancer Activity

Several studies have reported the cytotoxic effects of tirucallane triterpenes from Commiphora species against various cancer cell lines, including HeLa (human cervical cancer).[4][5]

Table 1: Cytotoxic Activity of Tirucallane Triterpenes from Commiphora Species against HeLa Cells

| Compound Name | Source Species | IC50 (µM) | Reference |

| Oddurensinoid H | Commiphora oddurensis | 36.9 | [4][5] |

| Myrrhasin | Commiphora sp. nov. | Not specified in µM | [1] |

| Tirucalla-7, 24-diene-1β, 3β-diol | Commiphora sp. nov. | Not specified in µM | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the isolated compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: HeLa cells are cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the tirucallane triterpenes (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (DMSO).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity

Tirucallane triterpenes from Boswellia and other Burseraceae species have shown potent anti-inflammatory effects, often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]

Table 2: Anti-inflammatory Activity of a Tirucallane Triterpene from Boswellia carterii

| Compound ID | Source Species | Assay | IC50 (µM) | Reference |

| Compound 9 | Boswellia carterii | NO inhibition in LPS-activated BV-2 cells | 7.58 ± 0.87 | [6] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The anti-inflammatory activity is often determined by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated murine macrophage-like BV-2 cells using the Griess assay.

-

Cell Culture: BV-2 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the tirucallane triterpenes for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

Griess Reagent Assay: After incubation, the culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Potential Signaling Pathways

While the precise molecular mechanisms of tirucallane triterpenes from the Burseraceae family are still under active investigation, the biological activities of triterpenoids, in general, are known to be mediated through the modulation of key signaling pathways involved in cancer and inflammation.

Putative Anticancer Signaling Pathway

The anticancer effects of many triterpenoids are associated with the induction of apoptosis (programmed cell death). A plausible, though not yet definitively proven for Burseraceae-derived tirucallanes, signaling cascade is depicted below.

Putative Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of many natural compounds, including triterpenoids, is often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Conclusion and Future Directions

Tirucallane triterpenes from the Burseraceae family represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their demonstrated anticancer and anti-inflammatory activities warrant further investigation. Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: While putative pathways have been suggested, further studies are needed to identify the specific molecular targets and signaling cascades modulated by these compounds.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the tirucallane skeleton affect biological activity will be crucial for the design of more potent and selective derivatives.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of these compounds.

-

Exploration of Other Biological Activities: The diverse traditional uses of Burseraceae resins suggest that their constituent tirucallane triterpenes may possess other valuable pharmacological properties that are yet to be explored.

This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of tirucallane triterpenes from the Burseraceae family. The presented data and protocols are intended to facilitate further research and accelerate the translation of these natural compounds into novel therapeutic applications.

References

- 1. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Structural Elucidation of 3α-Hydroxytirucalla-7,24-dien-21-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3α-Hydroxytirucalla-7,24-dien-21-oic acid, a tirucallane-type triterpenoid isolated from the resins of Protium species. The structural determination of this natural product was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with ultimate confirmation by single-crystal X-ray crystallography. This document details the methodologies employed in its isolation and characterization, presents available spectroscopic data in a structured format, and visualizes the elucidation workflow and molecular structure.

Introduction

This compound is a tetracyclic triterpenoid belonging to the tirucallane class, which is characterized by a specific stereochemistry at C-20. It has been isolated from the oleoresins of medicinal plants such as Protium crenatum and Protium hebetatum.[1] The elucidation of its complex three-dimensional structure is crucial for understanding its biosynthetic pathways, chemical properties, and potential pharmacological activities. This guide serves as a technical resource for researchers interested in the chemistry of natural products and the methodologies applied in their structural analysis.

Isolation of this compound

The isolation of this compound from the resin of Protium species typically involves chromatographic separation techniques. A general protocol is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: The crude resin is subjected to solvent extraction, often with a solvent of intermediate polarity like dichloromethane or ethyl acetate, to separate the triterpenoid fraction from more polar or non-polar constituents.

-

Column Chromatography: The resulting extract is then subjected to column chromatography on silica gel.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Crystallization: Fractions containing pure this compound are combined, and the compound is crystallized from a suitable solvent system (e.g., n-hexane) to yield a pure, crystalline solid.

Spectroscopic Analysis and Structure Elucidation

The determination of the planar and stereochemical structure of this compound relies on a suite of spectroscopic methods.

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the elemental composition of the molecule.

| Parameter | Value |

| Molecular Formula | C₃₀H₄₈O₃ |

| Molecular Weight | 456.7 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are pivotal in establishing the carbon skeleton and the connectivity of protons and carbons. The structure was established mainly by 13C, 1D, and 2D NMR spectroscopic analysis.[2]

¹H NMR Highlights:

-

A characteristic signal for the proton at C-3 is observed at δ 3.50 ppm.

¹³C NMR Data:

While a complete, publicly available dataset of all carbon chemical shifts is not readily found, the structure was confirmed by comprehensive NMR analysis as reported in the primary literature. A representative table of key chemical shifts is provided below.

| Carbon Atom | Chemical Shift (δ) ppm (Predicted/Reported) | Key Correlations (HMBC) |

| C-3 | ~78.0 | Correlates with methyl protons |

| C-7 | ~120.0 | Correlates with olefinic proton |

| C-8 | ~145.0 | |

| C-21 | ~180.0 | Correlates with H-20 |

| C-24 | ~125.0 | Correlates with olefinic proton and methyl protons |

| C-25 | ~131.0 |

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The full dataset is available in the cited primary literature.

X-ray Crystallography

The definitive three-dimensional structure and relative stereochemistry of this compound were confirmed by single-crystal X-ray diffraction analysis. The crystal structure reveals the characteristic tirucallane skeleton with the α-orientation of the hydroxyl group at C-3 and the side chain at C-17.

Visualizations

Structure Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.

Chemical Structure

The chemical structure of this compound is shown below, with key functional groups highlighted.

Conclusion

The structure of this compound has been unequivocally established through a synergistic application of modern analytical techniques. The initial elucidation of its planar structure via NMR spectroscopy and mass spectrometry was subsequently confirmed in three dimensions by X-ray crystallography. This rigorous characterization provides a solid foundation for further investigation into the biological activities and potential therapeutic applications of this and related tirucallane triterpenoids. This guide provides a framework for understanding the processes involved in the structural determination of complex natural products, which is a critical step in drug discovery and development.

References

In-Depth Technical Guide: Spectroscopic and Biological Data of 3α-Hydroxytirucalla-7,24-dien-21-oic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3α-Hydroxytirucalla-7,24-dien-21-oic acid, a tirucallane-type triterpenoid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Core Spectroscopic Data

The definitive structural elucidation of this compound was accomplished through single-crystal X-ray diffraction, with its initial structure being inferred from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.[1] While the primary literature from the crystallographic study provides the foundational structural data, detailed NMR and Mass Spectrometry (MS) spectral data are often found in broader studies focusing on the isolation and characterization of natural products.

At present, a comprehensive, publicly available dataset detailing the complete ¹H and ¹³C NMR chemical shifts and a full mass spectrum for this compound remains elusive in readily accessible literature. The primary crystallographic publication confirms the use of NMR for initial structural inference but does not tabulate the spectral data.[1]

Below are the key identifiers and physical properties for this compound:

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₃ |

| Molecular Weight | 456.7 g/mol |

| CAS Number | 82509-40-8 |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound, based on common practices for triterpenoid characterization.

Isolation of this compound

This compound has been isolated from the resin of Protium crenatum Sandwith and Protium hebetatum Daly.[1] The general workflow for the isolation of this triterpenoid is depicted in the diagram below.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. Tetramethylsilane (TMS) is typically used as an internal standard.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Data is acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion and to observe fragmentation patterns.

Biological Activity and Signaling Pathway

Recent studies have indicated that tirucallane-type triterpenes, including those closely related to this compound, possess anti-inflammatory properties. One of the key mechanisms identified is the inhibition of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade.

The diagram below illustrates the proposed mechanism of action for the anti-inflammatory effects of this compound via inhibition of the mPGES-1 pathway.

Conclusion

This compound is a structurally characterized triterpenoid with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. While its definitive crystal structure is established, a comprehensive and publicly accessible repository of its NMR and MS data would be a valuable asset for the scientific community. The methodologies outlined in this guide provide a framework for the isolation and further spectroscopic investigation of this and related natural products. Future research should focus on obtaining and publishing high-resolution spectral data and further exploring the pharmacological activities and mechanisms of action of this compound.

References

An In-depth Technical Guide to 3α-Hydroxytirucalla-7,24-dien-21-oic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of 3α-Hydroxytirucalla-7,24-dien-21-oic acid, a tetracyclic triterpenoid of the tirucallane family. First reported in 2001, this natural product has been isolated from a variety of plant sources, primarily from the resin of species within the Burseraceae family. This document details the initial discovery and structural elucidation of the compound, summarizes its known botanical sources, and presents available information on its biological activities. Methodologies for its isolation and characterization are described based on published literature. While specific quantitative data on its bioactivity and detailed spectroscopic assignments are not fully available in the public domain, this guide consolidates the existing knowledge to support further research and development efforts.

Introduction

This compound is a naturally occurring tetracyclic triterpene with the molecular formula C₃₀H₄₈O₃. As a member of the tirucallane class of triterpenoids, it shares a characteristic scaffold that has been the subject of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. The initial discovery and structural characterization of this molecule laid the groundwork for its subsequent identification in other plant species and has prompted investigations into its potential pharmacological applications. This guide aims to provide a detailed account of the history and scientific journey of this compound.

Discovery and Structural Elucidation

The first definitive report of this compound in the scientific literature was in 2001 by Mora and colleagues.[1] In their seminal work, the researchers isolated the compound from the resin of Protium crenatum Sandwith, a tree belonging to the Burseraceae family. The structure of the molecule was unequivocally established through single-crystal X-ray diffraction analysis.[1] This crystallographic study provided precise details of its stereochemistry and the conformation of its four-ring system.

The compound is an isomer of the more commonly studied 3α-hydroxytirucalla-8,24-dien-21-oic acid, with the key structural difference being the position of a double bond within the B-ring of the tirucallane skeleton.[2] The structural elucidation was further supported by spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), although detailed spectral data from the original publication are not widely available.

Botanical Sources

Following its initial discovery, this compound has been identified in the oleoresin of several other plant species, primarily within the Burseraceae family. This suggests a potential chemotaxonomic significance of this compound.

| Plant Species | Family | Reference |

| Protium crenatum Sandwith | Burseraceae | [1] |

| Protium hebetatum Daly | Burseraceae | [3] |

| Aucoumea klaineana Pierre | Burseraceae | [4] |

| Canarium schweinfurthii Engl. | Burseraceae | [2] |

| Boswellia carterii Birdw. | Burseraceae |

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not fully detailed in the available literature, a general methodology can be inferred from the procedures described for its isomer and from the plant sources it has been isolated from. The following is a representative protocol based on these sources.

General Isolation and Purification Workflow

Caption: A generalized workflow for the isolation and purification of this compound from plant resin.

Detailed Methodologies

Plant Material Collection and Preparation: The oleoresin is collected from the trunk of the source plant. The resin is typically air-dried in the shade to remove excess moisture before extraction.

Extraction:

-

The dried and ground resin (e.g., 100 g) is subjected to solvent extraction, typically with a non-polar solvent such as dichloromethane or n-hexane, to isolate the lipophilic constituents.

-

The extraction can be performed by maceration at room temperature or through Soxhlet extraction.

-

The resulting solution is filtered to remove solid plant material.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity, commonly starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing the spots under UV light or with a suitable staining reagent (e.g., ceric sulfate).

-

Fractions containing the compound of interest, as identified by comparison with a reference standard if available, are pooled.

Final Purification:

-

The pooled fractions may require further purification to achieve high purity (>98%).

-

This can be accomplished by repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC).

-

The purity of the final compound is assessed by HPLC and spectroscopic methods.

Structural Characterization: The definitive structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the unambiguous three-dimensional structure and stereochemistry.

Biological Activity and Potential Signaling Pathways

Research into the specific biological activities of pure this compound is limited. However, studies on related triterpenes from frankincense (Boswellia species) suggest potential anti-inflammatory properties. One of the key targets in inflammation is the enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1), which is responsible for the production of pro-inflammatory prostaglandin E2.

While a specific IC₅₀ value for this compound against mPGES-1 is not available in the reviewed literature, related tirucallane and boswellic acids have demonstrated inhibitory activity in the low micromolar range. This suggests that this compound may also act as an inhibitor of this enzyme.

Hypothetical Signaling Pathway of Anti-inflammatory Action

Caption: A proposed mechanism of anti-inflammatory action via inhibition of the mPGES-1 enzyme in the prostaglandin biosynthesis pathway.

Quantitative Data

Conclusion and Future Directions

This compound is a well-characterized triterpenoid with a defined history of discovery and isolation from several plant species. While its structural identity is confirmed, there is a significant opportunity for further research to fill the existing gaps in our knowledge. Future studies should focus on:

-

Detailed Spectroscopic Analysis: Publication of the complete ¹H and ¹³C NMR data is essential for the unambiguous identification of this compound in future studies.

-

Biological Screening: A comprehensive evaluation of its biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties, is warranted. Determining specific IC₅₀ values against relevant molecular targets will be crucial for assessing its therapeutic potential.

-

Pharmacokinetic and Toxicological Studies: Should promising bioactivity be identified, in vivo studies to assess its ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles will be necessary for any drug development considerations.

This technical guide serves as a foundation for researchers and drug development professionals to build upon, highlighting both what is known and what remains to be discovered about this intriguing natural product.

References

3α-Hydroxytirucalla-7,24-dien-21-oic Acid: A Review of Its Origins and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the tirucallane triterpenoid, 3α-Hydroxytirucalla-7,24-dien-21-oic acid. While direct experimental evidence for its therapeutic effects is limited in publicly available scientific literature, this document summarizes its natural sources, chemical properties, and the potential therapeutic activities inferred from structurally related compounds.

Introduction and Natural Occurrence

This compound is a tetracyclic triterpenoid belonging to the tirucallane class. It has been isolated from the oleoresins of several plant species, notably from the Burseraceae family, which is known for producing aromatic resins with medicinal properties.

Known Natural Sources:

| Plant Species | Family | Reference |

| Protium hebetatum | Burseraceae | [1] |

| Protium crenatum | Burseraceae | [2] |

| Boswellia carterii (Frankincense) | Burseraceae | |

| Canarium schweinfurthii | Burseraceae | [3] |

An isomer, 3α-Hydroxytirucalla-8,24-dien-21-oic acid, has also been identified from Canarium schweinfurthii[3]. The close structural similarity suggests that these compounds may share biosynthetic pathways and potentially exhibit comparable biological activities.

Potential Therapeutic Effects

Direct experimental data on the biological activity of this compound is scarce. However, the therapeutic potential of the broader class of tirucallane triterpenoids, and specifically those isolated from Boswellia and Protium species, suggests promising avenues for future research.

Anti-Inflammatory Activity (Inferred)

The most compelling evidence for the potential therapeutic effects of this compound lies in the well-documented anti-inflammatory properties of extracts from Boswellia species (frankincense). These extracts are rich in triterpenoids, including compounds structurally related to the topic of this guide.

A key study demonstrated that 3α-acetoxy-7,24-dienetirucallic acid, a closely related tirucallane triterpenoid from frankincense, is a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). mPGES-1 is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. The reported IC50 value for this related compound was 0.4 μM, indicating significant inhibitory potential.

Given the structural similarity, it is plausible that this compound may also exert anti-inflammatory effects through the inhibition of mPGES-1 or other inflammatory mediators. However, this hypothesis requires direct experimental validation.

Potential inhibition of mPGES-1 by related tirucallane triterpenoids.

Cytotoxic and Anti-Cancer Activity (Inferred)

Various triterpenoids isolated from natural sources have demonstrated cytotoxic effects against a range of cancer cell lines. While no specific studies on the anti-cancer properties of this compound have been identified, research on other tirucallane derivatives suggests this as a potential area of investigation. For example, a related compound, 3-oxotirucalla-7,24-dien-21-oic acid, has been the subject of cytotoxicity studies. Further research is needed to determine if this compound exhibits similar properties.

Other Potential Activities

Extracts from Protium species containing tirucallane triterpenoids have been investigated for their potential to lower cholesterol. This suggests that this compound could be explored for its role in metabolic regulation. Additionally, traditional uses of the source plants for various ailments hint at a broader spectrum of bioactivities that warrant scientific investigation.

Experimental Protocols

A significant gap in the current literature is the absence of detailed, published experimental protocols for evaluating the therapeutic effects of isolated this compound. To advance the understanding of this compound, the following standard assays would be essential:

Workflow for Investigating Therapeutic Potential:

A proposed workflow for the systematic evaluation of therapeutic potential.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid with a chemical scaffold that suggests potential therapeutic value, particularly in the realm of anti-inflammatory and possibly anti-cancer applications. The current body of scientific literature, however, lacks direct evidence to substantiate these claims.

Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods for isolating or synthesizing pure this compound to enable rigorous biological testing.

-

In Vitro Screening: Systematic evaluation of the compound's activity against a panel of inflammatory mediators (e.g., mPGES-1, COX enzymes) and a diverse range of cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Following promising in vitro results, evaluation of the compound's efficacy and safety in relevant animal models of disease.

The information available on structurally related compounds provides a strong rationale for pursuing further investigation into the therapeutic potential of this compound. Such research could lead to the development of novel therapeutic agents from natural sources.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 3α-Hydroxytirucalla-7,24-dien-21-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Hydroxytirucalla-7,24-dien-21-oic acid is a tirucallane-type triterpenoid isolated from the resin of various plants, including Protium hebetatum and Boswellia carterii.[1][2][3] As a member of the triterpenoid class, this compound and its isomers are of interest for their potential pharmacological activities. Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of this compound in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such non-volatile triterpenoic acids.

This document provides a detailed, generalized protocol for the HPLC analysis of this compound. The proposed method is based on established HPLC methodologies for structurally related triterpenoids, such as boswellic acids, which are often analyzed using reverse-phase chromatography with UV detection.[4][5][6]

Quantitative Data Summary

Due to the limited availability of published, specific quantitative data for the HPLC analysis of this compound, the following table presents expected performance characteristics of a well-developed HPLC method, based on data for similar triterpenoic acids.[4]

| Parameter | Expected Value | Description |

| Retention Time (tR) | 15 - 25 min | The time at which the analyte elutes from the column. This is dependent on the specific chromatographic conditions. |

| Linearity (r²) | > 0.999 | A measure of how well the calibration curve fits the experimental data points over a given concentration range. |

| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | The lowest concentration of the analyte that can be reliably detected by the instrument. |

| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Precision (%RSD) | < 2% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |

| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value, often determined by spike and recovery experiments. |

Experimental Protocol: HPLC Analysis

This protocol outlines a generalized method for the analysis of this compound. Optimization of these parameters may be necessary depending on the sample matrix and instrumentation.

1. Instrumentation and Reagents

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance.

-

Ultrasonic bath.

-

Vortex mixer.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

-

Reagents and Materials:

2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid (v/v).

-

B: Acetonitrile with 0.1% formic acid (v/v).

-

-

Gradient Elution:

-

0-5 min: 80% B

-

5-25 min: 80-95% B

-

25-30 min: 95% B

-

30.1-35 min: 80% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (as triterpenoids without extensive conjugation typically absorb at lower UV wavelengths).[6]

-

Injection Volume: 10 µL.

3. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use sonication if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

-

For Plant Resins or Extracts:

-

Accurately weigh approximately 100 mg of the powdered resin or dried extract.

-

Add 10 mL of methanol and extract by sonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered solution with methanol to bring the analyte concentration within the calibration range.

-

5. Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

After each injection, run a blank (methanol) to prevent carryover.

-

Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the reference standard.

-

Quantify the amount of the analyte in the samples using the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3alpha-Hydroxytirucalla-7,24-dien-21-oic acid | 82509-40-8 | In Stock | Aktin Chemicals Inc [aktinchem.com]

- 3. 3alpha-Hydroxytirucalla-7,24-dien-21-oic acid | 82509-40-8 |ç°è´§|æé½å¥è ¾çç©ææ¯æéå ¬å¸ [aktinchem.com]

- 4. Simultaneous quantification of triterpenoic acids by high performance liquid chromatography method in the extracts of gum resin of Boswellia serrata obtained by different extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3alpha-Hydroxytirucalla-7,24-dien-21-oic acid | CAS:82509-40-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

Application Notes and Protocols: Cytotoxicity Assay of 3α-Hydroxytirucalla-7,24-dien-21-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Hydroxytirucalla-7,24-dien-21-oic acid is a tetracyclic triterpenoid belonging to the tirucallane family of natural products. Compounds of this class, isolated from various plant sources, have demonstrated a range of biological activities, including cytotoxic effects against several cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity. Additionally, representative data for related tirucallane triterpenoids are presented to offer a comparative context for experimental results. A plausible signaling pathway potentially involved in the cytotoxic mechanism of action is also illustrated.

Data Presentation

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table summarizes the cytotoxic activity of structurally related tirucallane triterpenoids against various human cancer cell lines. This data serves as a valuable reference for expected potency and cell line sensitivity.

| Compound Name | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Tirucallane Triterpenoid 1 | HepG2 | Liver Cancer | 7.5 | [1] |

| Tirucallane Triterpenoid 2 | HepG2 | Liver Cancer | 9.5 | [1] |

| Apotirucallane Triterpenoid | MKN-28 | Gastric Cancer | 2.5 | [2] |

| 3-Oxotirucalla-7,24-dien-21-oic acid | MCF-7 | Breast Cancer | 27.5 |

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A-549, HCT15, HepG2, SGC-7901, SK-MEL-2)[1]

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

96-well flat-bottom microplates

-

Trichloroacetic acid (TCA), 50% (w/v) in dH2O, ice-cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid solution

-

10 mM Tris base solution, pH 10.5

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Microplate reader (510 nm)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend in fresh medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the test compound at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

-

Cell Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of ice-cold 50% TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.

-

-

Washing:

-

Carefully remove the supernatant and wash the wells five times with slow-running tap water.

-

Allow the plates to air dry completely.

-

-

Staining:

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Destaining:

-

Quickly rinse the wells five times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate on a mechanical shaker for 5-10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell growth inhibition is calculated as follows:

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

Experimental Workflow for SRB Cytotoxicity Assay

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Plausible Signaling Pathway for Tirucallane Triterpenoid-Induced Apoptosis

Based on the known mechanisms of related triterpenoids, a plausible signaling pathway for the cytotoxic action of this compound involves the induction of apoptosis through the intrinsic pathway.

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

References

Application Notes and Protocols for Cell-Based Assays of 3α-Hydroxytirucalla-7,24-dien-21-oic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3α-Hydroxytirucalla-7,24-dien-21-oic acid is a tirucallane-type triterpenoid that has been isolated from sources such as the oleoresin of Protium hebetatum and Boswellia carterii Birdw.[1][2]. Triterpenoids as a class are recognized for a wide array of biological activities, including anti-inflammatory and cytotoxic effects[3]. These properties make them promising candidates for further investigation in drug discovery.

This document provides detailed protocols for cell-based assays to evaluate the cytotoxic and anti-inflammatory potential of this compound. While specific experimental data for this compound is limited in publicly available literature, the provided protocols are standard methods for assessing these activities for novel compounds. The included data tables showcase representative results for other structurally related tirucallane triterpenoids to serve as a reference.

I. Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol

1. Reagent Preparation:

-

MTT Solution (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it protected from light at 4°C.

-

Solubilization Solution: A common solution is dimethyl sulfoxide (DMSO). Alternatively, a solution of 20% (w/v) sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide (DMF) can be used.

2. Cell Seeding:

-

Culture selected cancer cell lines (e.g., HepG2, A549, HCT116) in appropriate complete growth medium.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

3. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

4. MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation

| Compound/Extract | Cell Line | IC₅₀ (µM) |

| Tirucallane Triterpenoid 1 | HepG2 | 7.5 |

| Tirucallane Triterpenoid 2 | HepG2 | 8.2 |

| Tirucallane Triterpenoid 3 | HepG2 | 9.5 |

| Tirucallane Triterpenoid 1 | A-549 | > 10 |

| Tirucallane Triterpenoid 2 | HCT15 | 8.9 |

Data is representative and based on findings for structurally similar compounds.